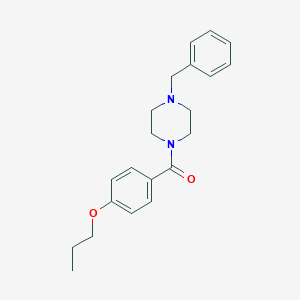![molecular formula C20H18BrClN4O3 B240872 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide, commonly known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of BMH is not fully understood. However, it has been suggested that BMH may work by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BMH has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
BMH has been found to have both biochemical and physiological effects. BMH has been found to inhibit the growth of cancer cells and induce apoptosis. BMH has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may lead to improved memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
BMH has several advantages for use in lab experiments. BMH is relatively easy to synthesize, and its chemical properties make it easy to study. However, BMH also has some limitations. BMH is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of BMH is not fully understood, which can make it challenging to study.
Orientations Futures
There are several future directions for BMH research. One potential direction is to continue to study the anti-cancer properties of BMH and its potential use in cancer treatment. Another potential direction is to study the potential use of BMH as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BMH and its biochemical and physiological effects.
Méthodes De Synthèse
BMH can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-bromo-4-methoxyphenol with 2-(chloromethyl)acetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the reaction of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde yields BMH.
Applications De Recherche Scientifique
BMH has shown potential applications in various scientific research fields, including medicinal chemistry, drug design, and cancer research. BMH has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. BMH has also been studied for its potential use as a therapeutic agent for Alzheimer's disease.
Propriétés
Nom du produit |
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide |
|---|---|
Formule moléculaire |
C20H18BrClN4O3 |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18BrClN4O3/c1-13-16(20(22)26(25-13)14-6-4-3-5-7-14)11-23-24-19(27)12-29-18-9-8-15(28-2)10-17(18)21/h3-11H,12H2,1-2H3,(H,24,27)/b23-11+ |
Clé InChI |
NIMYTBQSMFAWIR-FOKLQQMPSA-N |
SMILES isomérique |
CC1=NN(C(=C1/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=C1C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)